molecular formula C16H20O9 B11831225 Ferulic acid O-glucoside

Ferulic acid O-glucoside

Cat. No.: B11831225
M. Wt: 356.32 g/mol
InChI Key: IEMIRSXOYFWPFD-ZSJFXSENSA-N
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Description

Ferulic acid O-glucoside is a naturally occurring compound found in plant cell walls. It is a derivative of ferulic acid, which is a hydroxycinnamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferulic acid O-glucoside can be synthesized through biotransformation using Escherichia coli harboring specific glucosyltransferases. For instance, E. coli harboring AtUGT71C1 can synthesize feruloyl glucoside with a conversion rate of 1.8 μM/h, while E. coli harboring AtUGT72E2 shows a higher conversion rate of 15.8 μM/h for converting ferulic acid into ferulic acid glucoside .

Industrial Production Methods: Industrial production of this compound involves the use of metabolically engineered microorganisms. For example, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are cloned into E. coli to produce ferulic acid from L-tyrosine. This process can be optimized by tuning promoter strength and copy number .

Chemical Reactions Analysis

Types of Reactions: Ferulic acid O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The glycosylation of ferulic acid occurs at the hydroxyl group, forming ferulic acid 4-O-glucoside .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include uridine diphosphate (UDP) sugars, which act as sugar donors. The reaction conditions typically involve the use of specific glucosyltransferases and appropriate substrates .

Major Products: The major product formed from the glycosylation of ferulic acid is ferulic acid 4-O-glucoside. This compound is known for its enhanced solubility and stability compared to ferulic acid .

Scientific Research Applications

Ferulic acid O-glucoside has a wide range of scientific research applications:

Mechanism of Action

Ferulic acid O-glucoside can be compared with other similar compounds such as p-coumaric acid, caffeic acid, and sinapic acid. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. For instance, p-coumaric acid and caffeic acid are also hydroxycinnamic acids but have different hydroxylation patterns, which affect their reactivity and biological functions .

Comparison with Similar Compounds

Ferulic acid O-glucoside stands out due to its enhanced solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16?/m1/s1

InChI Key

IEMIRSXOYFWPFD-ZSJFXSENSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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